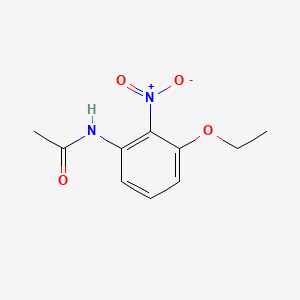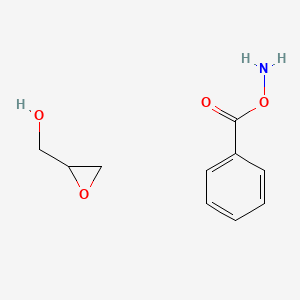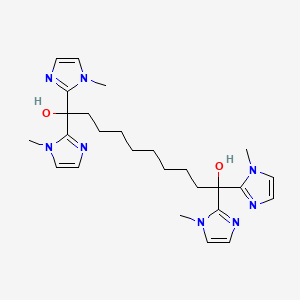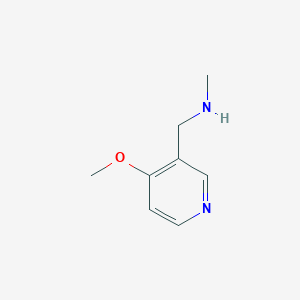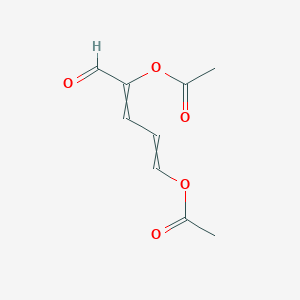
5-Oxopenta-1,3-diene-1,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxopenta-1,3-diene-1,4-diyl diacetate is a chemical compound known for its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopenta-1,3-diene-1,4-diyl diacetate typically involves the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is often catalyzed by an acid catalyst to facilitate the formation of the diacetate ester. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise monitoring of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxopenta-1,3-diene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Oxopenta-1,3-diene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-Oxopenta-1,3-diene-1,4-diyl diacetate exerts its effects involves its ability to participate in various chemical reactions. The conjugated double bonds and acetate groups allow it to interact with different molecular targets, facilitating processes such as catalysis and polymerization. The pathways involved often include the formation of intermediate species that further react to produce the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene, used as a monomer in the production of natural rubber.
1,4-Pentadiene: A non-conjugated diene with different reactivity compared to conjugated dienes.
Uniqueness
5-Oxopenta-1,3-diene-1,4-diyl diacetate is unique due to its specific structure, which combines conjugated double bonds with acetate groups
Propriétés
Numéro CAS |
183960-52-3 |
|---|---|
Formule moléculaire |
C9H10O5 |
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
(4-acetyloxy-5-oxopenta-1,3-dienyl) acetate |
InChI |
InChI=1S/C9H10O5/c1-7(11)13-5-3-4-9(6-10)14-8(2)12/h3-6H,1-2H3 |
Clé InChI |
XPQHYDNIMRPJKK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC=CC=C(C=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



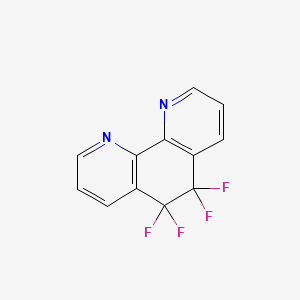

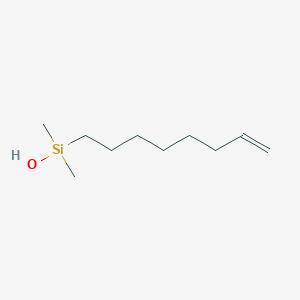
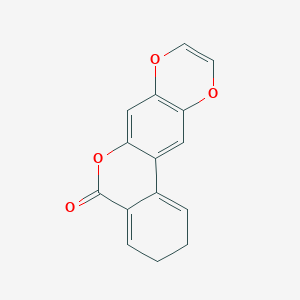


![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)
